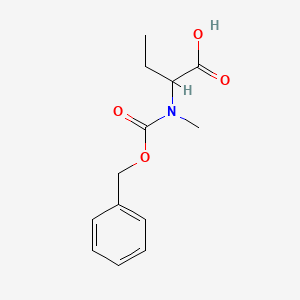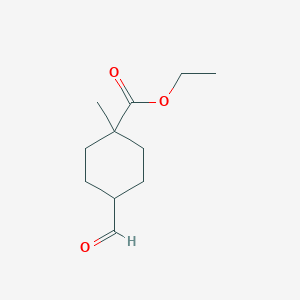
Ethyl4-formyl-1-methylcyclohexane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-formyl-1-methylcyclohexane-1-carboxylate is an organic compound with the molecular formula C11H18O3 and a molecular weight of 198.26 g/mol . This compound is characterized by a cyclohexane ring substituted with an ethyl ester group, a formyl group, and a methyl group. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-formyl-1-methylcyclohexane-1-carboxylate typically involves the esterification of 4-formyl-1-methylcyclohexane-1-carboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: In an industrial setting, the production of ethyl 4-formyl-1-methylcyclohexane-1-carboxylate may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity starting materials and stringent reaction conditions ensures the production of a high-quality product suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-formyl-1-methylcyclohexane-1-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed:
Oxidation: 4-formyl-1-methylcyclohexane-1-carboxylic acid
Reduction: Ethyl 4-hydroxymethyl-1-methylcyclohexane-1-carboxylate
Substitution: Ethyl 4-substituted-1-methylcyclohexane-1-carboxylate derivatives.
Scientific Research Applications
Ethyl 4-formyl-1-methylcyclohexane-1-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 4-formyl-1-methylcyclohexane-1-carboxylate involves its interaction with specific molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis to release the corresponding carboxylic acid. These reactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Ethyl 4-formyl-1-methylcyclohexane-1-carboxylate can be compared with other similar compounds, such as:
Ethyl 4-methylcyclohexane-1-carboxylate: Lacks the formyl group, resulting in different reactivity and applications.
4-formyl-1-methylcyclohexane-1-carboxylic acid: Lacks the ethyl ester group, leading to different solubility and chemical properties.
Ethyl 4-hydroxymethyl-1-methylcyclohexane-1-carboxylate: Formed by the reduction of the formyl group, with different biological activities.
These comparisons highlight the unique structural features and reactivity of ethyl 4-formyl-1-methylcyclohexane-1-carboxylate, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C11H18O3 |
|---|---|
Molecular Weight |
198.26 g/mol |
IUPAC Name |
ethyl 4-formyl-1-methylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C11H18O3/c1-3-14-10(13)11(2)6-4-9(8-12)5-7-11/h8-9H,3-7H2,1-2H3 |
InChI Key |
DRKKCKNQSNEMEN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CCC(CC1)C=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(2,6-dimethylimidazo[2,1-b]thiazol-5-yl)-N-ethylacrylamide](/img/structure/B13028308.png)
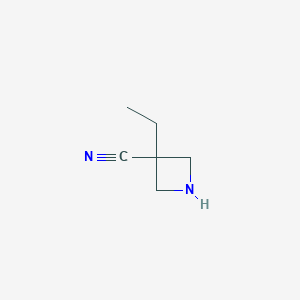


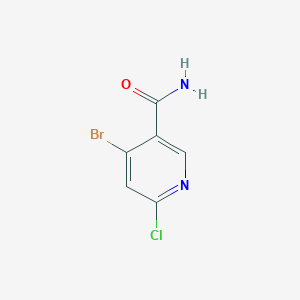
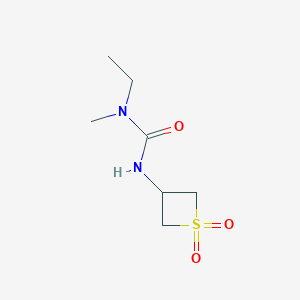
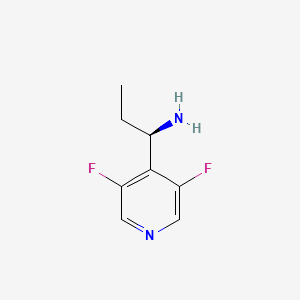


![2-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)acetic acid](/img/structure/B13028359.png)

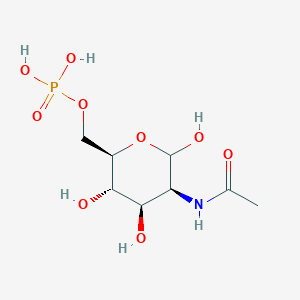
![3-Bromo-6-chlorobenzo[d]isoxazole](/img/structure/B13028384.png)
